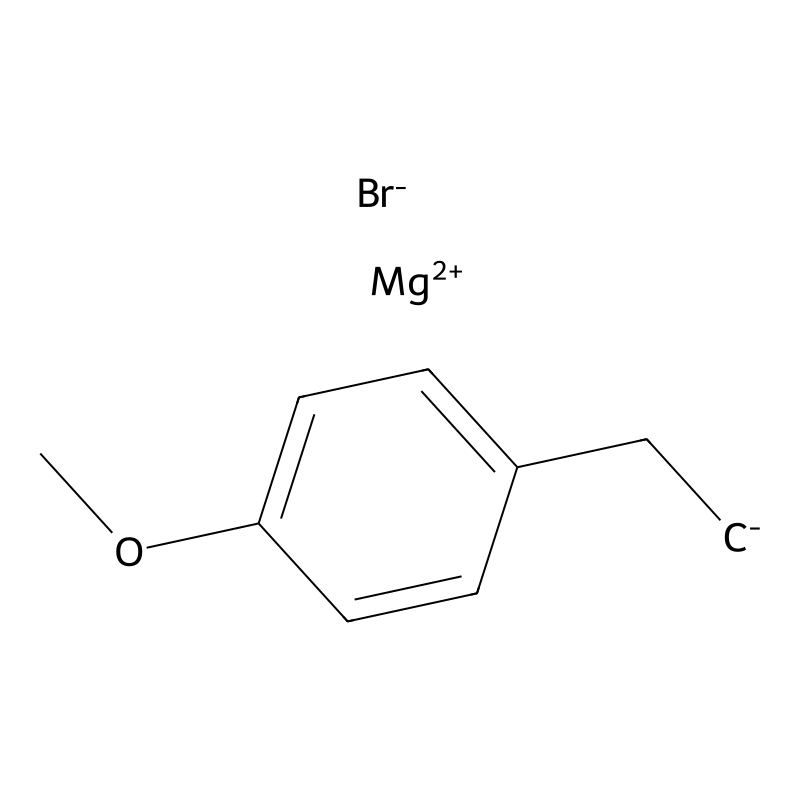4-Methoxyphenethylmagnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Applications in Organic Synthesis
Denickelation of Porphyrins
One application involves replacing a nickel center in porphyrin molecules with magnesium. Porphyrins are macrocyclic organic compounds with a unique aromatic structure. Replacing nickel with magnesium allows for further functionalization of the porphyrin ring for studies in catalysis or photochemistry [].
Synthesis of Bioactive Molecules
4-Methoxyphenethylmagnesium bromide has been used as a building block in the synthesis of various bioactive molecules. For instance, it was employed in the creation of 2-Amino-3,4,5-trimethoxybenzophenone, a compound that inhibits the polymerization of tubulin, a protein essential for cell division [].
Natural Product Synthesis
Researchers have also utilized 4-Methoxyphenethylmagnesium bromide for the total synthesis of complex natural products. An example is its application in the synthesis of (−)-centrolobine, a biologically active alkaloid found in certain plants [].
4-Methoxyphenethylmagnesium bromide, also known as bromo(4-methoxyphenyl)magnesium, is an organomagnesium compound with the molecular formula and a molecular weight of approximately 211.34 g/mol. This compound is characterized by its dark yellow to brown appearance when in solution, typically in tetrahydrofuran (THF) as a solvent. It is classified as a hazardous material due to its highly flammable nature and potential to cause severe skin burns and eye damage .
As a Grignard reagent, 4-methoxyphenethylmagnesium bromide participates in various nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols after hydrolysis. For example:
- Reaction with Aldehydes:where R' is the 4-methoxyphenyl group.
- Reaction with Ketones:
These reactions are crucial in organic synthesis for constructing more complex molecules.
4-Methoxyphenethylmagnesium bromide can be synthesized through the reaction of 4-methoxyphenyl bromide with magnesium in anhydrous ether or THF:
- Starting Materials:
- 4-Methoxyphenyl bromide
- Magnesium turnings
- Anhydrous THF or ether
- Procedure:
- In a dry flask, add magnesium turnings and anhydrous THF.
- Introduce 4-methoxyphenyl bromide slowly while stirring.
- The reaction mixture should be kept under inert atmosphere conditions (nitrogen or argon) to prevent moisture interference.
- Upon completion, the resulting solution contains 4-methoxyphenethylmagnesium bromide .
4-Methoxyphenethylmagnesium bromide is primarily used in organic synthesis as a reagent for forming carbon-carbon bonds. Its applications include:
- Synthesis of Alcohols: As mentioned earlier, it can be used to convert carbonyl compounds into alcohols.
- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Material Science: Potential applications in developing new materials through polymerization reactions.
Due to its reactivity, interaction studies involving 4-methoxyphenethylmagnesium bromide typically focus on its behavior with various electrophiles rather than biological interactions. The reactivity with moisture and air necessitates careful handling, as it reacts violently with water, producing flammable hydrogen gas and magnesium hydroxide .
Several compounds share structural similarities with 4-methoxyphenethylmagnesium bromide. Below is a comparison highlighting its uniqueness:
The unique positioning of the methoxy group on the phenyl ring contributes to its distinct reactivity profile compared to other Grignard reagents.








